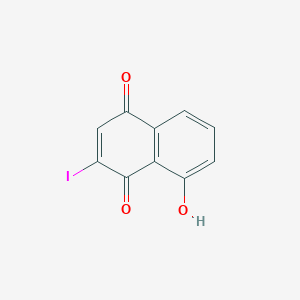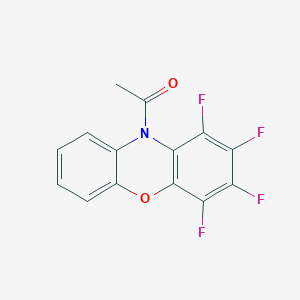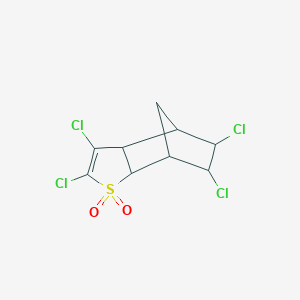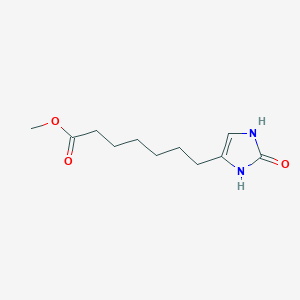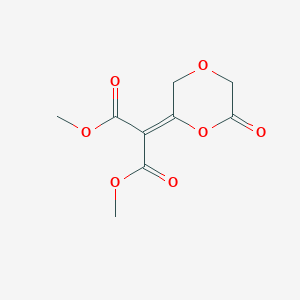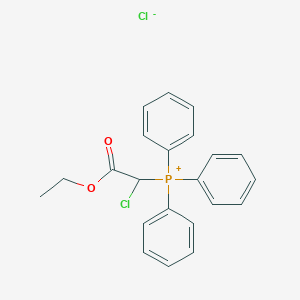![molecular formula C23H28N2O2 B14361636 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea CAS No. 90173-31-2](/img/structure/B14361636.png)
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring, an acetyl group, and a diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea typically involves the reaction of 3-acetyl-2,2-dimethylcyclobutylmethylamine with diphenylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The diphenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(phenylmethyl)urea
- N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(benzyl)urea
Uniqueness
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
90173-31-2 |
|---|---|
Fórmula molecular |
C23H28N2O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-benzhydrylurea |
InChI |
InChI=1S/C23H28N2O2/c1-16(26)20-14-19(23(20,2)3)15-24-22(27)25-21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-21H,14-15H2,1-3H3,(H2,24,25,27) |
Clave InChI |
NEJPKWLBIBNCFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(C1(C)C)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
